molecular formula C10H11NO B1583593 6-Ethoxy-1H-indole CAS No. 37865-86-4

6-Ethoxy-1H-indole

Cat. No. B1583593
CAS RN: 37865-86-4
M. Wt: 161.2 g/mol
InChI Key: RPMWEGXHQSEPPH-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-indole is a synthetic compound that has been used in various scientific research applications . It is a derivative of indole, an aromatic heterocyclic organic compound, and is a member of the ethoxy group of compounds . The IUPAC name of this compound is 6-ethoxy-1H-indole .


Synthesis Analysis

The synthesis of 6-Ethoxy-1H-indole involves the use of 1H-indole-2-carboxylic acid as a starting material . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis .


Molecular Structure Analysis

The molecular formula of 6-Ethoxy-1H-indole is C10H11NO . The InChI code of this compound is 1S/C10H11NO/c1-2-12-9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,2H2,1H3 .


Physical And Chemical Properties Analysis

6-Ethoxy-1H-indole is a solid at room temperature . The molecular weight of this compound is 161.2 . It is recommended to store this compound in a refrigerator .

Scientific Research Applications

Synthesis of Fused-Indole Heterocycles

The synthesis of fused-indole heterocycles, which are significant in biological applications, often involves compounds like 6-Ethoxy-1H-indole. The indole moiety in these compounds is known for its planarity and forms specific dihedral angles with other groups, aiding in the creation of biologically important structures (Chandrakantha, Puttaraja, Kokila, & Shivaprakash, 1998).

C-H Functionalization by Transition Metal Catalysis

Indole derivatives like 6-Ethoxy-1H-indole are crucial in C-H functionalization processes. These processes, often catalyzed by transition metals, facilitate the formation of a variety of C-C and C-heteroatom bonds. This technique is instrumental in generating structurally diverse indole frameworks with potential biological applications (Ghosh & Das, 2021).

Antioxidant and Cytotoxicity Properties

6-Ethoxy-1H-indole derivatives have been studied for their antioxidant and cytotoxic properties. These derivatives show potential in being used as antioxidants, with some displaying significant activities in various assays. Their cytotoxicity profiles also indicate potential biomedical applications (Goh et al., 2015).

Antiproliferative Agent Against Cancer Cells

Compounds derived from 6-Ethoxy-1H-indole have been identified as potent antiproliferative agents, particularly against certain cancer cell lines. This suggests their potential use in cancer treatment strategies (Romagnoli et al., 2009).

Antimicrobial Agents

Some indole derivatives, including those related to 6-Ethoxy-1H-indole, have shown promising results as antimicrobial agents. These compounds have been synthesized and tested for their effectiveness against various microbes, indicating their potential in developing new antimicrobial treatments (Kalshetty, Gani, & Kalashetti, 2012).

Palladium-Catalyzed Reactions and Indole Functionalization

The use of palladium-catalyzed reactions in the synthesis and functionalization of indoles, including those related to 6-Ethoxy-1H-indole, has been a significant area of research. These methods offer versatile approaches for creating complex molecules and have greatly influenced organic synthesis (Cacchi & Fabrizi, 2005).

Evaluation in Epileptic Treatments

Studies have been conducted to evaluate the efficacy of new indole derivatives, including those similar to 6-Ethoxy-1H-indole, in treating epilepsy. These studies focus on their effects on brain chemistry, particularly biogenic amines, and their potential as antiepileptic agents (Swathi & Sarangapani, 2017).

Safety And Hazards

The safety information for 6-Ethoxy-1H-indole includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 and P305+P351+P338 . The signal word for this compound is "Warning" .

Future Directions

Indole derivatives, including 6-Ethoxy-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been gaining a lot of importance in medicinal chemistry due to their physiological activity .

properties

IUPAC Name

6-ethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMWEGXHQSEPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191301
Record name 6-Ethoxy-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-1H-indole

CAS RN

37865-86-4
Record name 6-Ethoxy-1H-indole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxyindole
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Record name 6-Ethoxy-1H-indole
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Record name 6-ethoxy-1H-indole
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Record name 6-ETHOXYINDOLE
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Synthesis routes and methods I

Procedure details

6-Hydroxyindole (1.0 equivalents) is dissolved in dry, degassed acetone. EtBr (5.0 equivalents) and Cs2CO3 (2.5 equivalents) are added, and the resulting solution is stirred for 18 hours. The reaction mixture is filtered through a Celite plug. The solvent is evaporated, and the product is purified by flash chromatography (MeOH:CH2Cl2, 5:95) to yield the title compound.
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Synthesis routes and methods II

Procedure details

Sodium hydride (60% in mineral oil, 1.65 g, 41 mmol) was added to a solution of 6-hydroxyindole (5.0 g, 38 mmol) in anhydrous DMF (25 mL) at −20° C. under N2. The resulting dark green solution was allowed to warm up to room temperature and stirred for 10 min. Ethyl iodide (3.3 mL, 6.4 g, 41 mmol) was added, and the resulting solution was stirred at room temperature for 1 h. The mixture was poured into ice-water (150 mL), and extracted with EtOAc (3×200 mL). The organic solution was dried (MgSO4) and concentrated at reduced pressure. The residue was purified by flash chromatography (SiO2, 5% then 15% EtOAc/hexanes) to give the title compound (4.5 g, 75%) as a white solid. 1H NMR (CDCl3) δ 7.98 (br. s, 1H), 7.50 (m, 1H), 7.10 (m, 1H), 6.90 (m, 1H), 6.80 (m, 1H), 6.45 (m, 1H), 4.10 (q, J=6.5 Hz, 2H), 1.45 (t, J=6.5 Hz, 3H).
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HB Jiang, SY Shao, YZ Wei, MB Lin, S Li - Phytochemistry, 2023 - Elsevier
Six undescribed compounds, including three phenolic glycosides (1–3) and three indole alkaloids (4–6), together with ten known alkaloids (7–16) and three known phenolic glycosides (…
Number of citations: 3 www.sciencedirect.com
T Pillaiyar, P Flury, N Krüger, H Su… - Journal of Medicinal …, 2022 - ACS Publications
… S-(4-Methylpyrimidin-2-yl)-6-ethoxy-1H-indole-2-carbothioate (3z) The product 3z was synthesized from the reaction of 6-ethoxy-1H-indole-2-carboxylic acid (1m, 256 mg, 1.25 mmol) …
Number of citations: 39 pubs.acs.org

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